molecular formula C6H12N2O4S2 B7910940 L-cystine

L-cystine

Cat. No.: B7910940
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-WUCPZUCCSA-N
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Description

Cystine is a crystalline, sulfur-containing amino acid formed from two molecules of the amino acid cysteine. It is an oxidized dimer of cysteine, linked by a disulfide bond. Cystine is found in various foods such as eggs, meat, dairy products, and whole grains, as well as in human hair and skin. It plays a crucial role in the structural stability of proteins by forming disulfide bridges, which help maintain the three-dimensional structure of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cystine can be synthesized through the oxidation of cysteine. The reaction involves the formation of a disulfide bond between two cysteine molecules:

2HO2CCH(NH2)CH2SH+0.5O2(HO2CCH(NH2)CH2S)2+H2O2 \text{HO}_2\text{CCH(NH}_2\text{)CH}_2\text{SH} + 0.5 \text{O}_2 \rightarrow (\text{HO}_2\text{CCH(NH}_2\text{)CH}_2\text{S})_2 + \text{H}_2\text{O} 2HO2​CCH(NH2​)CH2​SH+0.5O2​→(HO2​CCH(NH2​)CH2​S)2​+H2​O

This reaction typically occurs under mild oxidative conditions .

Industrial Production Methods: Industrial production of cystine often involves the extraction from natural sources such as animal hair and feathers. due to safety and environmental concerns, alternative methods such as microbial fermentation are being explored. Microbial production involves genetically engineered microorganisms like Escherichia coli, which can produce cystine through fermentation processes .

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Oxidizing Agents: Hydrogen peroxide, performic acid

    Reaction Conditions: Aqueous solutions, mild to moderate temperatures

Major Products:

    Cysteine: Formed through the reduction of cystine

    Cysteic Acid: Formed through the oxidation of cystine

Mechanism of Action

Cystine exerts its effects primarily through its role in the formation of disulfide bonds in proteins. These bonds are crucial for maintaining the structural integrity and stability of proteins. In the human body, cystine serves as a major precursor for the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress . The disulfide bond in cystine can be reduced to form two cysteine molecules, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Cystine is closely related to cysteine, its reduced form. Both compounds contain sulfur and play important roles in protein structure and function. cystine is unique in its ability to form disulfide bonds, which are essential for the stability of many proteins . Other similar compounds include:

Cystine’s ability to form disulfide bonds makes it unique among sulfur-containing amino acids, providing structural stability to proteins and playing a crucial role in various biological processes .

Properties

IUPAC Name

2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-WUCPZUCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Cystine
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CAS No.

56-89-3
Record name L-Cystine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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